molecular formula C30H31ClFNO5 B11784150 Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11784150
M. Wt: 540.0 g/mol
InChI Key: DXGOFIDUCAMMGH-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other hexahydroquinoline derivatives. Similar compounds include:

  • Cyclopentyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 4-(2-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate These compounds share structural similarities but may differ in their biological activities and chemical properties, highlighting the uniqueness of this compound.

Biological Activity

Cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities that are of significant interest in medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound features a hexahydroquinoline core structure with various substituents that contribute to its biological activity. The presence of the chloro and fluorine atoms on the phenyl ring is particularly noteworthy as these halogens can enhance biological potency through increased lipophilicity and improved binding affinity to biological targets.

Table 1: Chemical Structure Overview

ComponentDescription
Core StructureHexahydroquinoline
Substituents2-chloro-6-fluorophenyl, 3,4-dimethoxyphenyl
Functional GroupsCarboxylate

Antibacterial Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant antibacterial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several fluorinated quinoline derivatives. The results demonstrated that compounds with similar structural features to our target compound exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like kanamycin.

Table 2: Antibacterial Activity Results

CompoundMIC (µg/mL)Bacterial Strains Tested
Cyclopentyl derivative15E. coli, S. aureus
Kanamycin20E. coli
Fluorinated quinoline derivative10P. aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that similar hexahydroquinolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

In vitro studies have shown that related compounds induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the dimethoxyphenyl group is believed to enhance this effect by facilitating cellular uptake.

Table 3: Anticancer Activity Summary

CompoundIC50 (µM)Cancer Cell Lines Tested
Cyclopentyl derivative12HeLa (cervical), MCF-7 (breast)
Standard Chemotherapeutic Agent15HeLa

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding fatty acid synthesis pathways in bacteria. It has been suggested that the compound can inhibit key enzymes involved in lipid biosynthesis.

Case Study: Enzymatic Inhibition Analysis

A specific study focused on the inhibition of the enzyme ecKAS III by fluorinated derivatives. The target compound showed promising results with an IC50 value indicating strong inhibitory potential.

Table 4: Enzymatic Inhibition Data

CompoundIC50 (µM)Target Enzyme
Cyclopentyl derivative5.6ecKAS III
Control Compound10ecKAS III

Properties

Molecular Formula

C30H31ClFNO5

Molecular Weight

540.0 g/mol

IUPAC Name

cyclopentyl 4-(2-chloro-6-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H31ClFNO5/c1-16-26(30(35)38-19-7-4-5-8-19)29(27-20(31)9-6-10-21(27)32)28-22(33-16)13-18(14-23(28)34)17-11-12-24(36-2)25(15-17)37-3/h6,9-12,15,18-19,29,33H,4-5,7-8,13-14H2,1-3H3

InChI Key

DXGOFIDUCAMMGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC=C4Cl)F)C(=O)OC5CCCC5

Origin of Product

United States

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